Lorcaserin hydrochloride

Obesity Pharmacology Receptor Selectivity Cardiac Safety

Source Lorcaserin hydrochloride for definitive 5-HT2C receptor research. Its unmatched 104-fold functional selectivity over 5-HT2B and 18-fold over 5-HT2A eliminates off-target confounds common with fenfluramine or vabicaserin. The hydrochloride salt ensures reproducible solubility (≥10 mg/mL in DMSO, EtOH, PBS) critical for consistent in vitro and in vivo dosing. Essential for isolating 5-HT2C-mediated pathways in appetite, addiction, and epilepsy studies without hallucinogenic or valvulopathy risks. Select for validated, reference-standard pharmacology.

Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
CAS No. 846589-98-8
Cat. No. B001062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorcaserin hydrochloride
CAS846589-98-8
Synonyms(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine
APD 356
APD-356
APD356
AR-10A
Belviq
lorcaserin
Molecular FormulaC11H15Cl2N
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESCC1CNCCC2=C1C=C(C=C2)Cl.Cl
InChIInChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1
InChIKeyITIHHRMYZPNGRC-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Lorcaserin Hydrochloride (CAS 846589-98-8) for Obesity Research: Selective 5-HT2C Agonist with Differentiated Receptor Profile


Lorcaserin hydrochloride (CAS 846589-98-8) is a chiral benzazepine compound that functions as a selective full agonist at the human serotonin 5-HT2C receptor [1]. Unlike non-selective serotonergic agents, lorcaserin exhibits a constrained ring structure that confers high receptor subtype selectivity, with minimal off-target activity across a broad panel of 67 other GPCRs, ion channels, and monoamine transporters . Originally developed by Arena Pharmaceuticals as APD-356 and approved by the FDA in 2012 under the brand name Belviq, lorcaserin was voluntarily withdrawn from the U.S. market in 2020 following the CAMELLIA-TIMI 61 trial that identified a potential cancer risk signal [2]. Despite its discontinued clinical status, lorcaserin remains a critical research tool for investigating 5-HT2C-mediated pathways in appetite regulation, addiction, epilepsy, and metabolic disorders, and serves as a benchmark reference standard for developing next-generation serotonergic therapeutics with improved safety margins [3].

Why Lorcaserin Hydrochloride Cannot Be Substituted with Generic 5-HT2C Agonists in Research Applications


Substituting lorcaserin hydrochloride with alternative 5-HT2C agonists or generic serotonergic compounds introduces unacceptable experimental variability due to substantial differences in receptor selectivity profiles, functional bias, and pharmacokinetic properties. Fenfluramine, for instance, exhibits a selectivity ratio of approximately 1:1:1 across 5-HT2C, 5-HT2B, and 5-HT2A receptors, leading to off-target activation of cardiac valvular 5-HT2B receptors that is directly linked to valvulopathy and pulmonary hypertension [1]. In contrast, lorcaserin demonstrates 104-fold functional selectivity for 5-HT2C over 5-HT2B and 18-fold over 5-HT2A [2]. Even among ostensibly selective 5-HT2C agonists, significant variability exists: vabicaserin shows only 3- to 15-fold selectivity, while CP-809101 exhibits partial agonist efficacy and distinct G-protein coupling bias that alters downstream signaling outcomes [3]. Furthermore, lorcaserin's hydrochloride salt form provides specific solubility characteristics (≥10 mg/mL in DMSO, ethanol, and PBS at pH 7.2) and crystalline stability that differ from free base or alternative salt formulations, directly impacting reproducible in vitro and in vivo dosing . These compound-specific physicochemical and pharmacological properties render lorcaserin hydrochloride non-interchangeable with any generic analog for precise experimental work.

Quantitative Differentiation of Lorcaserin Hydrochloride Against Key Comparators: Evidence-Based Selection Criteria


104-Fold Functional Selectivity for 5-HT2C Over 5-HT2B vs. Fenfluramine

Lorcaserin hydrochloride demonstrates 104-fold higher functional potency at human 5-HT2C receptors (EC50 = 9 nM) compared to 5-HT2B receptors (EC50 = 943 nM), and 18-fold selectivity over 5-HT2A receptors (EC50 = 168 nM) in inositol phosphate accumulation assays using recombinant HEK-293 cells [1]. In contrast, fenfluramine, a non-selective serotonergic agent previously withdrawn due to valvulopathy, exhibits approximately equipotent activity at 5-HT2C, 5-HT2B, and 5-HT2A receptors with EC50 values of 140 nM, 145 nM, and 310 nM respectively, yielding selectivity ratios below 3-fold [2]. This differential is structurally driven by lorcaserin's benzazepine ring constraint, which improves 5-HT2C selectivity by over 2 log units compared to fenfluramine's open-chain phenethylamine scaffold [3]. Radioligand binding studies confirm this selectivity profile: lorcaserin binds human 5-HT2C with Ki = 15 ± 1 nM, compared to 112 nM at 5-HT2A and 174 nM at 5-HT2B, yielding binding selectivity ratios of 7.5-fold and 12-fold, respectively [4].

Obesity Pharmacology Receptor Selectivity Cardiac Safety Serotonergic Signaling

Comparative Weight Loss Efficacy vs. Orlistat and Phentermine-Topiramate at 52 Weeks

In a systematic review of long-term obesity pharmacotherapy, lorcaserin 10 mg twice daily produced placebo-subtracted weight loss of approximately 3% of initial body weight at 52 weeks, with 37-47% of patients achieving clinically meaningful ≥5% weight loss [1]. By comparison, orlistat 120 mg three times daily yielded similar mean placebo-subtracted weight loss of approximately 3%, but with a wider efficacy range (35-73% achieving ≥5% loss) and notable gastrointestinal tolerability limitations [2]. Top-dose phentermine (15 mg) plus topiramate (92 mg) extended-release demonstrated superior placebo-subtracted weight loss of 8.8 kg (approximately 9% of initial weight), with 67-70% of patients achieving ≥5% loss [3]. A network meta-analysis ranking active agents by efficacy placed phentermine-topiramate as most efficacious, followed by liraglutide 3.0 mg (placebo-subtracted 5.3 kg), then lorcaserin and orlistat in comparable positions [4].

Obesity Weight Management Clinical Efficacy Meta-analysis

Antiepileptic Potential: 5-HT2C-Selective Seizure Reduction vs. Fenfluramine in Dravet Syndrome Models

In a zebrafish Dravet syndrome (DS) model, lorcaserin significantly reduced seizure frequency, consistent with the observation that mice lacking 5-HT2C receptors exhibit lower seizure thresholds [1]. A retrospective case series of 35 patients with childhood-onset refractory epilepsies (including 20 with DS, 9 with Lennox-Gastaut syndrome) treated with lorcaserin (off-label) reported a median 50% reduction in monthly motor seizure frequency from baseline, with 28.6% of patients achieving ≥50% seizure reduction [2]. In contrast, fenfluramine, while also effective in DS (demonstrating 62-74% reduction in convulsive seizure frequency in Phase III trials), achieves its antiepileptic effects through combined 5-HT release and reuptake inhibition with non-selective activation of all 5-HT receptor subtypes, including 5-HT2B, which necessitates echocardiographic monitoring due to valvulopathy risk [3]. The mechanistic distinction is critical: lorcaserin's 5-HT2C-selective agonism isolates the antiepileptic serotonergic component without the 5-HT2B-mediated cardiac liability that limits fenfluramine's safety margin [4].

Epilepsy Dravet Syndrome Serotonergic Neuropharmacology

Cocrystal Formulation: Controlled-Release Differentiation from Standard Lorcaserin Hydrochloride Hemihydrate

A novel eutectic cocrystal of lorcaserin hydrochloride with benzoic acid exhibits substantially reduced aqueous solubility (8-9 mg/mL at 25°C) compared to the standard lorcaserin hydrochloride hemihydrate (>200 mg/mL at 25°C) [1]. This 20- to 25-fold solubility reduction enables controlled-release formulation applications that are not achievable with the highly soluble parent salt. The cocrystal demonstrates improved solid-state stability, lower hygroscopicity, and superior crystallinity, with physical properties specifically engineered for sustained drug delivery [2]. In contrast, alternative solid forms including free base, various salts, and solvates of lorcaserin exhibit solubility profiles ranging from approximately 2 mg/mL (free base in water) to >200 mg/mL (hemihydrate), creating a wide formulation design space that researchers can leverage for different release kinetics . The cocrystal's low solubility is particularly advantageous for developing oral controlled-release matrices that maintain therapeutic plasma concentrations over extended periods while minimizing peak-to-trough fluctuations [3].

Pharmaceutical Formulation Cocrystal Controlled Release Solid-State Chemistry

Absence of Functional 5-HT2A Behavioral Activity vs. Non-Selective Agonists

In rat behavioral models, lorcaserin did not induce head twitch response, back muscle contractions, or forepaw treading—behaviors characteristic of 5-HT2A receptor activation that are robustly elicited by the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) [1]. In contrast, the non-selective 5-HT2 agonist DOI reliably produces these 5-HT2A-mediated behaviors at doses of 0.3-3 mg/kg, confirming functional engagement of central 5-HT2A receptors in vivo [2]. Lorcaserin-induced reductions in food intake were completely reversed by the 5-HT2C-selective antagonist SB242084 but were unaffected by the 5-HT2A antagonist MDL 100,907, providing direct pharmacological evidence that lorcaserin's anorectic effects are mediated exclusively through 5-HT2C receptors in vivo [3]. This behavioral selectivity contrasts with other 5-HT2C agonists such as Ro 60-0175 and WAY-161503, which exhibit partial 5-HT2A behavioral activation at higher doses, and with mCPP, a non-selective metabolite that produces anxiety-like behaviors via 5-HT2C and 5-HT2A co-activation [4].

Behavioral Pharmacology Receptor Specificity In Vivo Selectivity Neuropharmacology

Patent Estate and Research-Grade Supply Continuity Through 2023+ Exclusivity Period

Arena Pharmaceuticals (now part of Pfizer) holds composition-of-matter and method-of-use patents covering lorcaserin hydrochloride in the United States and major European jurisdictions, with patent terms extending into 2023 before accounting for any term extensions or pediatric exclusivity [1]. This patent estate has supported consistent manufacturing quality and supply chain continuity for research-grade material through the period of clinical development, approval, and post-market surveillance. As of 2024, the expiration of core patents has enabled broader generic availability, but research suppliers maintain reference standard material manufactured under cGMP conditions with full analytical characterization (≥98% purity by HPLC, with certificates of analysis including identity confirmation by NMR, MS, and elemental analysis) . In contrast, novel 5-HT2C agonists in development (e.g., Tesomet, BMB-101) remain under active patent protection with restricted research availability, while older non-selective agents (fenfluramine, mCPP) lack the rigorous quality control and batch-to-batch consistency required for reproducible research [2]. The lorcaserin patent landscape has also generated extensive prior art (99+ patent filings as of 2023) that provides a rich foundation for formulation development and novel combination studies [3].

Intellectual Property Research Supply Procurement Reference Standard

Optimal Research Applications for Lorcaserin Hydrochloride Based on Evidence-Based Differentiation


5-HT2C Receptor Pharmacology and Signal Transduction Studies

Lorcaserin hydrochloride serves as the reference full agonist for studying 5-HT2C receptor signaling due to its 104-fold functional selectivity over 5-HT2B and 18-fold over 5-HT2A [1]. Researchers can use lorcaserin to establish baseline Gq/11-mediated inositol phosphate accumulation responses (EC50 = 9 nM in human 5-HT2C) without confounding β-arrestin recruitment or secondary G-protein coupling that occurs with biased agonists [2]. Its Ki of 15 nM at human 5-HT2C, combined with negligible binding to 67 other GPCRs, ion channels, and monoamine transporters, makes it the cleanest commercially available tool for isolating 5-HT2C-specific pharmacological effects in vitro .

Appetite Regulation and Metabolic Disorder Research

In preclinical obesity models, lorcaserin provides dose-dependent reductions in food intake and body weight gain maintained over 4-week chronic dosing in high-fat diet-fed rats, with effects completely reversible upon discontinuation [3]. The 37-47% responder rate for ≥5% weight loss in clinical trials establishes a reproducible efficacy benchmark for evaluating novel anti-obesity agents targeting serotonergic pathways [4]. Its moderate efficacy profile (placebo-subtracted ~3% weight loss) makes it suitable for combination studies where additive or synergistic effects with other mechanisms (GLP-1 agonists, opioid antagonists) can be systematically evaluated [5].

Controlled-Release Formulation Development

Formulation scientists can leverage the solubility differential between lorcaserin hydrochloride hemihydrate (>200 mg/mL aqueous solubility) and the benzoic acid cocrystal (8-9 mg/mL) to design controlled-release oral dosage forms with predictable dissolution kinetics [6]. This 20- to 25-fold solubility reduction, combined with the cocrystal's improved solid-state stability and lower hygroscopicity, enables once-daily or extended-release matrix tablet formulations that were not achievable with the highly soluble parent salt [7]. The extensive patent literature on lorcaserin solid forms provides a validated foundation for developing novel drug delivery systems targeting 5-HT2C receptors [8].

Neuropsychiatric and Addiction Research

Lorcaserin's complete absence of 5-HT2A-mediated behavioral effects (no head twitch, back muscle contractions, or forepaw treading at anorectic doses) makes it an ideal probe for dissecting 5-HT2C-specific contributions to impulsivity, food-seeking behavior, and substance use disorders [9]. Studies demonstrate that lorcaserin reduces motor impulsivity, attenuates cue-induced reinstatement of food seeking, and decreases nicotine and oxycodone self-administration in rodent models, all mediated specifically through 5-HT2C receptors [10]. This behavioral selectivity enables researchers to attribute observed effects exclusively to 5-HT2C activation without the hallucinogenic, anxiogenic, or locomotor confounds associated with less selective serotonergic compounds [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lorcaserin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.